methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that features a pyridine ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps. One common method involves the reaction of 5-amino-6-methyl-2-pyridinecarboxylic acid with methyl chloroformate to form the corresponding ester. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring and pyridine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Shares the pyridine ring structure but lacks the triazole ring.
5-Amino-2-methylpyridine: Similar pyridine structure with an amino group at a different position.
2-Amino-6-methylpyridine: Another pyridine derivative with a different substitution pattern.
Uniqueness
Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both a triazole ring and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler pyridine derivatives .
Properties
Molecular Formula |
C11H13N5O2 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-(5-amino-6-methylpyridin-2-yl)-3-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H13N5O2/c1-6-7(12)4-5-8(13-6)9-10(11(17)18-3)16(2)15-14-9/h4-5H,12H2,1-3H3 |
InChI Key |
KYYFKZPMTVPSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)C(=O)OC)N |
Origin of Product |
United States |
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